N-(9H-fluoren-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(9H-fluoren-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that features a fluorenyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Fluorenyl Intermediate: The fluorenyl group can be synthesized through Friedel-Crafts acylation of fluorene with an appropriate acyl chloride.
Indole Derivative Preparation: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a ketone.
Coupling Reaction: The fluorenyl intermediate is then coupled with the indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the fluorenyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(9H-fluoren-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but without the methyl group on the indole.
N-(9H-fluoren-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoethanamide: Similar structure but with an ethanamide group instead of an acetamide group.
Uniqueness
N-(9H-fluoren-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of both the fluorenyl and indole moieties, which can impart specific chemical and biological properties. The methyl group on the indole can also influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C24H18N2O2 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C24H18N2O2/c1-14-22(20-8-4-5-9-21(20)25-14)23(27)24(28)26-17-10-11-19-16(13-17)12-15-6-2-3-7-18(15)19/h2-11,13,25H,12H2,1H3,(H,26,28) |
InChI Key |
IMEAPVIKPWOOTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Origin of Product |
United States |
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